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molecular formula C16H17N B1625904 N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene CAS No. 33816-55-6

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Cat. No. B1625904
M. Wt: 223.31 g/mol
InChI Key: LSDXVUJCUPTXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970650

Procedure details

2.37 grams (0.01 mol.) of 2-phenylaminotetralone (formula I: R = phenyl) are refluxed during 6 hours in 50 ml of ethanol, in the presence of one equivalent of tosylhydrazine. After the removal of the alcohol, 100 ml of alcohol-free chloroform are added to the residue (crude tosylhydrazone). After cooling to -10°C, 0.011 mol. of catecholborane are added and the reaction is allowed to take place during 30 minutes. 0.03 mol. of trihydrated sodium acetate are then added so as to initiate the decompositon of the intermediate addition product and the mixture is refluxed during 1 hour. After cooling, 100 ml of water are added and the pH is adjusted at 13. The obtained 2-phenylaminotetraline (yield: 80%) is extracted by means of chloroform and converted into hydrochloride. Melting point: 193° - 196°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenylaminotetralone
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(NN)(C1C=CC(C)=CC=1)(=O)=O.C(Cl)(Cl)Cl>C(O)C>[C:1]1([NH:7][CH:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
2-phenylaminotetralone
Quantity
2.37 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1C(C2=CC=CC=C2CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of the alcohol, 100 ml of alcohol-free chloroform
ADDITION
Type
ADDITION
Details
are added to the residue (crude tosylhydrazone)
ADDITION
Type
ADDITION
Details
of catecholborane are added
CUSTOM
Type
CUSTOM
Details
during 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
of trihydrated sodium acetate are then added so as
ADDITION
Type
ADDITION
Details
the decompositon of the intermediate addition product
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
100 ml of water are added

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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